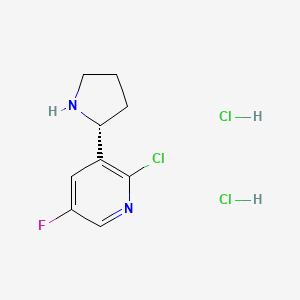

(R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-chloro-5-fluoro-3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2.2ClH/c10-9-7(4-6(11)5-13-9)8-2-1-3-12-8;;/h4-5,8,12H,1-3H2;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVSKBBUCHRGQP-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(N=CC(=C2)F)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(N=CC(=C2)F)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-chloro-5-fluoropyridine.

Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine attacks the electrophilic carbon on the pyridine ring.

Chiral Resolution: The chiral center is resolved using chiral catalysts or reagents to obtain the desired enantiomer, ®-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the pyridine ring.

Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions, leading to various derivatives.

Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the pyrrolidine ring, such as pyrrolidones.

Reduction Products: Reduced forms of the pyrrolidine ring, such as pyrrolidines with different degrees of saturation.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 205.63 g/mol. Its structure features a pyridine ring substituted with a pyrrolidine moiety and halogen atoms, which contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyridine and pyrrolidine compounds exhibit significant anticancer properties. (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride has been studied for its potential to inhibit tumor growth through various mechanisms:

- Mechanism of Action : Similar compounds have been shown to interfere with cell signaling pathways critical for cancer cell proliferation. For instance, they may inhibit enzymes involved in DNA replication or repair.

- Case Study : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its viability as a therapeutic agent against malignancies.

Neurological Applications

The compound's structural similarity to known neuroactive agents positions it as a candidate for treating neurological disorders:

- Target Interaction : It may interact with neurotransmitter receptors or modulate ion channels, which are crucial for neuronal signaling.

- Research Findings : Preliminary studies suggest potential efficacy in models of anxiety and depression, warranting further investigation into its pharmacological profile.

Data Summary Table

| Application Type | Mechanism of Action | Remarks |

|---|---|---|

| Anticancer Activity | Inhibition of cell proliferation | Induces apoptosis in various cancer cell lines |

| Neurological Activity | Modulation of neurotransmitter systems | Potential efficacy in anxiety and depression models |

Mechanism of Action

The mechanism of action of ®-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs and related compounds vary in substituent patterns, stereochemistry, and heterocyclic systems, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:

Stereoisomers and Enantiomers

- (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 864825-23-0):

The S-enantiomer of the parent compound exhibits a similarity score of 0.56, indicating significant divergence in stereochemical orientation. Enantiomeric differences can drastically alter receptor binding; for example, the R-configuration in the target compound may confer higher selectivity for nicotinic acetylcholine receptors compared to the S-form .

Substituent Variations on the Pyridine Ring

- The fluorine at position 5 is retained, preserving halogen bonding interactions .

- 2-Chloro-5-Fluoropyridine-3-Carbaldehyde (CAS: 851484-95-2):

The absence of the pyrrolidine ring and presence of an aldehyde group make this compound more reactive but less stable, limiting its utility in long-term biological assays .

Heterocyclic Ring Modifications

- (RS)-Anabasine (3-[(2RS)-Piperidin-2-yl]Pyridine; CAS: 13078-04-1):

Replacing pyrrolidine with a six-membered piperidine ring increases conformational flexibility but reduces ring strain. Anabasine’s lower similarity score (0.56 vs. target compound) correlates with weaker binding to nicotinic receptors due to altered spatial orientation . - (R)-2-(2-Chloro-5-Fluorophenyl)Pyrrolidine Hydrochloride (CAS: 1443538-48-4):

Substituting pyridine with a phenyl ring eliminates nitrogen’s lone pair interactions, reducing solubility and altering pharmacokinetic profiles .

Salt Form and Purity

- Dihydrochloride vs. Hydrochloride Salts: The dihydrochloride form (e.g., target compound) offers higher aqueous solubility compared to mono-hydrochloride analogs like (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine hydrochloride. This enhances bioavailability in vitro .

- Purity Standards: The target compound is synthesized with >95% purity, whereas impurities like (RS)-Nornicotine (CAS: 5746-86-1) in related compounds may introduce variability in experimental results .

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

- Biological Activity: The chlorine and fluorine substituents in the target compound enhance electronegativity, promoting interactions with hydrophobic receptor pockets. This is absent in non-halogenated analogs like 3-methoxy-2-(pyrrolidin-2-yl)pyridine .

- Stereochemical Impact: The R-configuration in the pyrrolidine ring optimizes hydrogen bonding, as seen in higher binding affinity compared to racemic mixtures like (RS)-Nornicotine .

- Stability and Solubility : Dihydrochloride salts generally exhibit superior stability in aqueous media compared to free bases, critical for in vivo applications .

Biological Activity

(R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride, with the CAS number 1260847-45-7, is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its implications in medicinal chemistry.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related pyridine derivatives indicate promising antibacterial effects:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These compounds have shown moderate to good antimicrobial activity, suggesting that the halogen substituents play a crucial role in their bioactivity .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity are as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings highlight the compound's potential as a therapeutic agent in treating fungal infections .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the pyridine ring and the presence of halogen atoms are critical for enhancing biological activity. The introduction of different substituents can significantly affect the compound's potency against various pathogens.

Case Studies

- In Vitro Studies : A study evaluated several pyrrolidine derivatives, revealing that compounds with similar structural features to (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine exhibited varying degrees of antibacterial and antifungal activities, reinforcing the importance of structural modifications in drug design .

- Comparative Analysis : Another investigation compared the efficacy of this compound with other known antibacterial agents, demonstrating that it holds promise as a lead compound for further development due to its favorable bioactivity profile .

Q & A

Q. What are the recommended synthetic routes for (R)-2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via multi-step processes involving chiral intermediates. A common approach includes:

- Chiral Resolution : Use of (R)-pyrrolidine precursors to ensure stereochemical integrity.

- Salt Formation : Acidic treatment (e.g., 1.0 M HCl) at elevated temperatures (50°C) to form the dihydrochloride salt, ensuring solubility and crystallinity .

- Purification : Recrystallization in aqueous HCl or ethanol/water mixtures to achieve >95% purity.

Optimization Tips : Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak® AD-H) to prevent racemization. Adjust stoichiometry of HCl to avoid over-acidification, which may degrade the pyrrolidine ring .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight, light-resistant containers at 2–8°C. The dihydrochloride form is hygroscopic; desiccants (e.g., silica gel) are recommended to prevent hydrolysis.

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation. Refer to GHS classifications for similar dihydrochloride salts (e.g., H315, H319) .

- Disposal : Segregate waste and neutralize with sodium bicarbonate before transferring to licensed hazardous waste facilities .

Q. What analytical methods are suitable for characterizing this compound?

- Chiral Purity : Chiral HPLC with UV detection (λ = 254 nm) using cellulose-based columns (e.g., Chiralcel® OD-H). Compare retention times with racemic standards to confirm enantiomeric excess .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR. Key NMR signals include pyrrolidine protons (δ 3.1–3.5 ppm) and aromatic pyridine protons (δ 8.1–8.3 ppm) .

- Salt Content : Titration with AgNO₃ for chloride quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Reported solubility variations arise from:

- Protonation State : The dihydrochloride form is highly soluble in water (>50 mg/mL) but poorly soluble in THF or DCM. Neutral analogs (free base) show reversed trends.

- Temperature Dependence : Solubility in ethanol increases from 10 mg/mL at 25°C to 30 mg/mL at 50°C.

Methodological Approach :

Conduct phase-solubility studies using USP buffers (pH 1–7.4).

Use dynamic light scattering (DLS) to detect aggregation in non-polar solvents .

Q. What strategies are effective for impurity profiling, particularly for stereochemical byproducts?

- Target Impurities :

- Racemic Contaminants : (S)-enantiomer from incomplete chiral resolution.

- Degradants : Hydrolyzed pyrrolidine or dehalogenated pyridine derivatives.

- Analytical Workflow :

Q. How can the compound’s stability be evaluated under biological assay conditions?

- Buffer Compatibility : Incubate the compound in PBS (pH 7.4), cell culture media, or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.

- Quantification : Use UPLC-PDA to track degradation (e.g., loss of chloride ions via ion chromatography).

- Key Findings : Dihydrochloride salts are stable in PBS but degrade rapidly in media containing serum albumin due to non-specific binding .

Q. What in vitro models are appropriate for studying this compound’s pharmacological activity?

- Target Engagement : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) due to pyridine-pyrrolidine scaffolds’ affinity for ATP-binding pockets.

- Cell-Based Assays : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs). Monitor cAMP or calcium flux via FLIPR®.

- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) with NADPH cofactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.